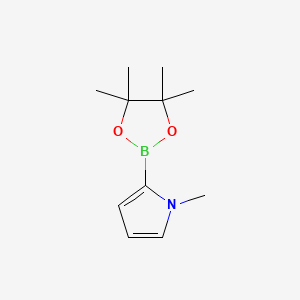

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Description

This compound is a pyrrole derivative functionalized with a methyl group at the 1-position and a pinacol boronate ester at the 2-position. Its molecular formula is C₁₁H₁₈BNO₂, with a molecular weight of 209.08 g/mol (CAS: 850567-47-4) . The boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and heteroaryl compounds in pharmaceuticals and materials science . Its stability under standard conditions and compatibility with palladium catalysts are notable advantages .

Properties

IUPAC Name |

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQQEXKRORJZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656979 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-47-4 | |

| Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation and Boronation Route

This is the most frequently reported and reliable method for preparing boronic acid pinacol esters on pyrrole rings.

Lithiation of N-methylpyrrole:

N-methylpyrrole is treated with a strong base such as n-butyllithium or tert-butyllithium at low temperatures (around −60 °C) in an inert solvent like tetrahydrofuran (THF). This selectively deprotonates the 2-position of the pyrrole ring, generating a lithio intermediate.Quenching with boron electrophile:

The lithio intermediate is then reacted with a boron source, typically trimethyl borate (B(OMe)3), to introduce the boronate moiety.Hydrolysis and workup:

Acidic hydrolysis (e.g., with 2 M HCl) converts the boronate intermediate to the boronic acid.Pinacol ester formation:

The boronic acid is subsequently converted to the pinacol ester by reaction with pinacol under reflux conditions, often in toluene with removal of water via a Dean-Stark apparatus, yielding the desired this compound.

- Lithiation typically requires strict anhydrous and inert atmosphere conditions.

- The overall yield for similar boronate esters on pyrrole rings ranges from moderate to good (ca. 50–70%).

- The pinacol esterification step often improves the stability and ease of purification of the final compound.

Alternative Synthetic Routes

Other routes have been explored but often face challenges such as deprotection of boronate esters or low yields:

Direct alkylation of pyrrole lithium salt with bromomethyl boronate esters:

Attempts to alkylate the lithio-pyrrole with 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have resulted in moderate yields (~34%) and difficulties in further transformations.Reduction of N-acylpyrrole intermediates:

N-acylpyrroles can be reduced using BF3·OEt2/NaBH4 to yield N-substituted pyrroles with boronate groups, but this method is more suited for aryl-substituted pyrroles rather than direct N-methyl derivatives.Paal-Knorr synthesis followed by lithiation and boronation:

Condensation of primary amines with 2,5-dimethoxytetrahydrofuran (DMT) to form N-substituted pyrroles, followed by lithiation and boronation, has been demonstrated for related compounds.

Detailed Research Findings and Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of N-methylpyrrole | n-BuLi or t-BuLi, THF, −60 °C, inert atmosphere | N/A | Selective lithiation at 2-position |

| Quench with trimethyl borate | B(OMe)3, room temperature overnight | N/A | Forms boronate intermediate |

| Acid hydrolysis | 2 M HCl, 4 h stirring | N/A | Converts boronate to boronic acid |

| Pinacol esterification | Pinacol, reflux in toluene, Dean-Stark water removal | 65–70 | Stabilizes boronate as pinacol ester, facilitates purification |

| Alkylation with bromomethyl boronate esters | Pyrrole lithium salt + bromomethyl boronate ester, DMSO | ~34 | Moderate yield, side reactions and deprotection issues reported |

| Reduction of N-acylpyrrole | BF3·OEt2/NaBH4 | Variable | Used for related aryl pyrrole boronate compounds, less common for N-methyl derivatives |

Analytical Confirmation of Product

NMR Spectroscopy:

Characteristic signals for the pinacol methyl groups (singlet around δ 1.5 ppm) and pyrrole protons confirm structure.Mass Spectrometry:

Molecular ion peaks consistent with the boronate ester; loss of water from boronic acid moiety observed in EIMS.Melting Point:

Typically around 117–125 °C for the pinacol ester derivative.Elemental Analysis: Carbon, hydrogen, nitrogen, and boron contents match calculated values for the target compound.

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Its derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism by which 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are typically the formation of carbon-carbon bonds in organic molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Boron-Containing Heterocycles

Reactivity in Cross-Coupling Reactions

- Target Compound : Demonstrates high reactivity in Suzuki-Miyaura couplings due to the electron-rich pyrrole ring and accessible boronate group. For example, it couples with aryl halides to form biaryl structures .

- Silyl-Protected Analog (8q) : The silyl group reduces steric hindrance but requires deprotection steps before cross-coupling .

- Benzyl-Linked Pyrrole (5) : The benzyl spacer may lower reactivity compared to direct ring borylation but offers flexibility in conjugation .

- Pyrazole Derivatives : Pyrazole-based boronates exhibit moderate reactivity, often requiring elevated temperatures for efficient coupling .

Biological Activity

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 208.07 g/mol. The structure includes a pyrrole ring substituted with a dioxaborolane moiety, which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of pyrrole have been shown to scavenge free radicals effectively and inhibit lipid peroxidation in vitro. This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can modulate inflammatory pathways. In particular, it has been observed to inhibit the expression of pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. This activity aligns with findings from related compounds that target inflammatory pathways in neurodegenerative conditions.

Enzyme Inhibition

The compound has shown promise as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in various diseases including Alzheimer's disease. In enzymatic assays, derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A. This suggests potential therapeutic applications in neurodegenerative diseases where DYRK1A modulation is beneficial.

Data Summary

Case Studies

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of a related pyrrole derivative in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to reduced neuroinflammation and improved cognitive function compared to untreated controls. The mechanism was attributed to the inhibition of DYRK1A and modulation of inflammatory responses.

Case Study 2: Cancer Therapeutics

Another investigation focused on the application of pyrrole derivatives as potential anticancer agents. The study found that these compounds inhibited cancer cell proliferation in vitro and induced apoptosis through caspase activation pathways. This suggests that modifications to the dioxaborolane moiety may enhance anticancer efficacy.

Q & A

Q. What alternative boron-containing groups can enhance the hydrolytic stability of analogous compounds?

- Design Strategy :

- Replace pinacol with 1,2-ethanediol or 2,3-butanediol esters.

- Results : 1,2-Ethanediol derivatives show 50% lower hydrolysis rates in pH 7.4 buffer (HPLC tracking) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.